![molecular formula C19H24N2O4 B11172850 2-[(1-Cyclopentyl-5-oxo-pyrrolidine-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B11172850.png)
2-[(1-Cyclopentyl-5-oxo-pyrrolidine-3-carbonyl)-amino]-benzoic acid ethyl ester
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Overview
Description
ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE is a complex organic compound with the molecular formula C19H24N2O4. It is characterized by the presence of a benzoate ester group, a pyrrolidine ring, and a cyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrrolidine ring.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE: Similar structure but with different positional isomers.
ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-2-AMIDO)BENZOATE: Another positional isomer with distinct properties.
Uniqueness
ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-19(24)15-9-5-6-10-16(15)20-18(23)13-11-17(22)21(12-13)14-7-3-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23) |
InChI Key |
IFMCXTLPWJBGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Origin of Product |
United States |
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